5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one 5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Brand Name: Vulcanchem
CAS No.: 1358794-08-7
VCID: VC5143265
InChI: InChI=1S/C25H21ClN4O4/c1-15-20(27-24(34-15)17-5-4-6-18(26)11-17)14-29-9-10-30-21(25(29)31)13-19(28-30)16-7-8-22(32-2)23(12-16)33-3/h4-13H,14H2,1-3H3
SMILES: CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CN3C=CN4C(=CC(=N4)C5=CC(=C(C=C5)OC)OC)C3=O
Molecular Formula: C25H21ClN4O4
Molecular Weight: 476.92

5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

CAS No.: 1358794-08-7

Cat. No.: VC5143265

Molecular Formula: C25H21ClN4O4

Molecular Weight: 476.92

* For research use only. Not for human or veterinary use.

5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one - 1358794-08-7

Specification

CAS No. 1358794-08-7
Molecular Formula C25H21ClN4O4
Molecular Weight 476.92
IUPAC Name 5-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one
Standard InChI InChI=1S/C25H21ClN4O4/c1-15-20(27-24(34-15)17-5-4-6-18(26)11-17)14-29-9-10-30-21(25(29)31)13-19(28-30)16-7-8-22(32-2)23(12-16)33-3/h4-13H,14H2,1-3H3
Standard InChI Key WOIKUMXVEDCGGZ-UHFFFAOYSA-N
SMILES CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CN3C=CN4C(=CC(=N4)C5=CC(=C(C=C5)OC)OC)C3=O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a pyrazolo[1,5-a]pyrazin-4(5H)-one core substituted at positions 2 and 5. At position 2, a 3,4-dimethoxyphenyl group enhances solubility through its polar methoxy groups. Position 5 bears a (2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl substituent, which introduces halogenated and heterocyclic moieties known to influence bioactivity .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₅H₂₁ClN₄O₄
Molecular Weight476.92 g/mol
IUPAC Name5-[[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one
logP3.9 (predicted)
Hydrogen Bond Acceptors8

The chlorophenyl and oxazole groups contribute to lipophilicity (logP ~3.9), favoring membrane permeability, while the methoxy groups balance solubility .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Core Formation: Cyclization of pyrazole-5-carboxylic acids with aminoacetals yields the pyrazolo[1,5-a]pyrazin-4(5H)-one core .

  • Oxazole Introduction: A Claisen-Schmidt condensation between 3-chlorobenzaldehyde and methylamine derivatives forms the oxazole ring, followed by chlorination.

  • Functionalization: Mitsunobu or nucleophilic substitution reactions attach the 3,4-dimethoxyphenyl group at position 2 .

Yields for analogous pyrazolo-pyrazinones reach 60–75% under optimized conditions, though specific data for this compound remain proprietary .

Structural and Electronic Analysis

Substituent Effects

  • 3,4-Dimethoxyphenyl Group: The methoxy (-OCH₃) groups donate electron density via resonance, stabilizing charge-transfer interactions with biological targets.

  • Oxazole Moiety: The oxazole's nitrogen atoms act as hydrogen bond acceptors, enhancing binding to enzymes like cyclooxygenase-2 (COX-2) .

  • Chlorophenyl Group: The chlorine atom induces steric and electronic effects, potentially improving affinity for hydrophobic protein pockets.

Table 2: Comparative Bioactivity of Analogues

CompoundIC₅₀ (Antimicrobial)IC₅₀ (Anticancer)
Target Compound12.5 μM*8.3 μM*
2-(3,4-Dimethylphenyl)Pyrazolo[1,5-a]Pyrazin-4(5H)-one 18.7 μM15.4 μM
5-Methyloxazole Derivatives22.1 μM25.0 μM

*Predicted values based on structural analogues .

Biological Activity and Mechanisms

Anticancer Activity

The compound inhibits topoisomerase IIα by intercalating into DNA, as evidenced by molecular dynamics simulations. In breast cancer cell lines (MCF-7), analogues reduce viability by 70% at 10 μM via apoptosis induction .

Research Advancements and Challenges

Pharmacokinetic Profiling

Preliminary ADMET predictions indicate:

  • Absorption: High gastrointestinal permeability (Caco-2 Papp > 10 × 10⁻⁶ cm/s).

  • Metabolism: Susceptible to CYP3A4-mediated oxidation, necessitating prodrug strategies.

Synthetic Challenges

  • Regioselectivity: Competing reactions during oxazole formation require precise temperature control (<50°C) .

  • Purification: Chromatographic separation is needed to isolate the target compound from regioisomers .

Future Directions

  • In Vivo Validation: Testing in murine models for inflammation and tumor suppression.

  • Structure-Activity Relationship (SAR) Studies: Modifying the oxazole's methyl group to improve potency.

  • Combination Therapies: Pairing with cisplatin or doxorubicin to enhance anticancer efficacy .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator